Product packaging for 1,4,6-Trimethylquinoline-2(1H)-thione(Cat. No.:CAS No. 53761-61-8)

1,4,6-Trimethylquinoline-2(1H)-thione

Cat. No.: B12883677
CAS No.: 53761-61-8
M. Wt: 203.31 g/mol
InChI Key: FTKARUXPPWQHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4,6-Trimethylquinoline-2(1H)-thione (CAS 53761-61-8) is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry research. Its molecular formula is C12H13NS, with a molecular weight of 203.30 . This compound serves as a versatile synthetic intermediate. A classic and efficient synthesis involves heating 1,2-dihydro-2,2,4-trimethylquinoline with elemental sulfur, a reliable method documented in foundational organic chemistry research . The core quinoline-thione structure is a privileged scaffold in drug discovery. Research on structurally analogous compounds, particularly those containing the 1,2-dithiolo[3,4-c]quinoline-1-thione framework, has demonstrated considerable potential for multi-target kinase inhibition . These related molecules have shown promising inhibitory activity against key kinases such as JAK3 and NPM1-ALK in enzymatic assays, suggesting the value of this chemotype for developing novel anticancer agents . Furthermore, the 1,2-dithiol-3-thione moiety, related to this compound's functionality, is known to act as a hydrogen sulfide (H2S) donor, which is implicated in cytoprotective pathways, offering potential research applications in mitigating oxidative stress . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NS B12883677 1,4,6-Trimethylquinoline-2(1H)-thione CAS No. 53761-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53761-61-8

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

1,4,6-trimethylquinoline-2-thione

InChI

InChI=1S/C12H13NS/c1-8-4-5-11-10(6-8)9(2)7-12(14)13(11)3/h4-7H,1-3H3

InChI Key

FTKARUXPPWQHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=S)C=C2C)C

Origin of Product

United States

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. For quinoline (B57606) derivatives, these calculations often focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (Egap) are crucial descriptors of chemical reactivity and kinetic stability. scielo.brscispace.comscienceopen.com A large HOMO-LUMO gap suggests high stability and low reactivity. scielo.brscispace.comscienceopen.com

Molecular Electrostatic Potential (MEP) surfaces are also calculated to predict reactive sites. These surfaces map the electrostatic potential onto the electron density, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In related thione-containing heterocyclic compounds, the sulfur atom typically represents a region of high negative potential, making it a likely site for electrophilic attack and a key participant in hydrogen bonding. researchgate.netresearchgate.net Conversely, the N-H proton would show a positive potential, indicating its role as a hydrogen bond donor.

Table 1: Example of Quantum Chemical Descriptors for a Heterocyclic Thione

Parameter Description Typical Predicted Value / Location
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. Localized on the thione group and quinoline ring.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. Distributed across the aromatic system.
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity. A larger gap implies greater stability.
MEP Negative Region Electron-rich areas, susceptible to electrophilic attack. Concentrated on the sulfur atom of the C=S group.

| MEP Positive Region | Electron-poor areas, susceptible to nucleophilic attack. | Concentrated on the hydrogen atom attached to the nitrogen. |

Note: This table is illustrative, based on typical findings for similar compounds, as specific values for 1,4,6-trimethylquinoline-2(1H)-thione are not available.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. nih.govmdpi.com For heterocyclic molecules, DFT can be employed to study tautomerization, such as the thione-thiol equilibrium that is possible for this compound. DFT calculations can determine the relative stability of each tautomer and the energy barrier required for the conversion between them. nih.gov

Furthermore, DFT is applied to model cycloaddition reactions and other transformations that the quinoline scaffold might undergo. mdpi.com By mapping the potential energy surface of a proposed reaction, researchers can predict the most favorable reaction pathway and identify the structure of high-energy transition states, providing insights that are difficult to obtain through experimental means alone. nih.govmdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are essential for understanding the three-dimensional structure (conformation) and dynamic behavior of molecules. nih.gov For this compound, conformational analysis would reveal the preferred orientation of the methyl groups and the planarity of the quinoline ring system.

MD simulations can model the molecule's behavior over time, providing insights into its flexibility and its interactions with other molecules, including solvents or other solutes. A key aspect of these studies is the analysis of intermolecular forces, such as hydrogen bonds and van der Waals interactions. researchgate.netmdpi.com In the solid state, molecules like dihydropyrimidine-2(1H)-thione derivatives are known to form dimers through strong N-H···S hydrogen bonds. researchgate.netnih.gov Similar interactions would be expected for this compound, playing a crucial role in its crystal packing and physical properties. researchgate.net

Computational Prediction of Molecular Interactions through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a larger receptor like a protein. nih.govresearchgate.net This method is central to structure-based drug design. nih.gov Quinoline and quinolinone derivatives have been extensively studied via molecular docking against various biological targets, including bacterial DNA gyrase and protein kinases, to explore their potential as antimicrobial or anticancer agents. nih.govresearchgate.netjptcp.com

In a typical docking study involving this compound, the compound would be placed into the active site of a target protein. A scoring function would then calculate the binding energy, with lower values indicating a more favorable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative Against a Protein Target (e.g., DNA Gyrase)

Parameter Description Example Result
Binding Affinity The predicted strength of the ligand-receptor interaction, typically in kcal/mol. -8.5 kcal/mol
Hydrogen Bonds Key stabilizing interactions between the ligand and protein. N-H group with Asp73; S atom with Arg76
Hydrophobic Interactions Interactions with non-polar amino acid residues. Trimethyl-substituted quinoline ring with Val120, Pro79

| Interacting Residues | Specific amino acids in the binding pocket that interact with the ligand. | Asp73, Arg76, Pro79, Val120, Gly77 |

Note: This table provides a hypothetical example of docking results to illustrate the type of data generated in such a study.

In Silico Tools for Exploring Chemical Space and Designing Novel Derivatives

In silico tools are used to predict the biological activity of chemical structures and to design new molecules with desired properties. Software such as PASS (Prediction of Activity Spectra for Substances) Online can analyze a molecule's structure and predict thousands of biological activities, including pharmacological effects and mechanisms of action, based on structure-activity relationships derived from a large database of known compounds. way2drug.com Inputting the structure of this compound into PASS Online could generate a profile of its likely biological activities, helping to prioritize experimental screening.

Furthermore, computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to build models that correlate the chemical structures of a series of compounds with their biological activity. biointerfaceresearch.com These models can then be used to design novel derivatives of this compound with potentially enhanced potency or improved pharmacokinetic properties. nih.govbiointerfaceresearch.comjohnshopkins.edu

Applications in Advanced Organic Synthesis and Methodology Development

1,4,6-Trimethylquinoline-2(1H)-thione as a Versatile Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of the quinoline-2(1H)-thione nucleus makes this compound a valuable starting material for the synthesis of a diverse array of complex heterocyclic scaffolds. The thione group can readily undergo S-alkylation, providing a handle for further functionalization. For instance, reaction with bifunctional electrophiles could pave the way for the construction of fused ring systems.

One potential application involves the reaction of S-alkylated derivatives with nucleophiles to construct novel heterocyclic rings. For example, treatment with hydrazine or its derivatives could lead to the formation of pyrazolo[4,3-c]quinoline systems. Similarly, reaction with α-haloketones followed by intramolecular cyclization could yield thieno[2,3-b]quinoline derivatives. The presence of the methyl groups at the 1, 4, and 6 positions can influence the regioselectivity of these reactions and the conformational properties of the resulting products.

Furthermore, the quinoline-2(1H)-thione moiety can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions with various dipoles could be employed to construct novel fused heterocyclic systems with potential biological activities. The electronic nature of the quinoline (B57606) ring, influenced by the methyl substituents, is expected to play a crucial role in the feasibility and outcome of these cycloaddition reactions.

Role as an Intermediate in the Synthesis of Bioactive Tetrahydroquinolines

Tetrahydroquinolines are a class of saturated nitrogen-containing heterocycles that are prevalent in a wide range of natural products and pharmacologically active compounds. nih.gov The conversion of quinoline derivatives to their tetrahydro counterparts is a well-established strategy in medicinal chemistry. This compound can serve as a key intermediate in the synthesis of novel, substituted tetrahydroquinolines.

The reduction of the quinoline core is a common method to access the tetrahydroquinoline scaffold. A variety of reducing agents and catalytic hydrogenation methods can be employed for this transformation. The thione group at the 2-position can be either retained or transformed during the reduction process, leading to a diverse set of products. For instance, selective reduction of the quinoline ring while preserving the thione functionality would yield 1,4,6-trimethyltetrahydroquinoline-2(1H)-thione, a scaffold that could be further elaborated.

Alternatively, the thione group can be converted to other functionalities prior to or after the reduction of the quinoline ring. For example, desulfurization of the thione to the corresponding quinolin-2-one, followed by reduction, would provide access to 1,4,6-trimethyltetrahydroquinolin-2-one derivatives. These compounds could serve as precursors for a variety of bioactive molecules. The stereochemistry of the resulting tetrahydroquinolines can be controlled by employing chiral catalysts or auxiliaries during the reduction step, leading to enantiomerically enriched compounds with potential therapeutic applications.

Catalytic Applications and Ligand Design for Organometallic Catalysis

The field of organometallic catalysis heavily relies on the design of novel ligands that can modulate the reactivity and selectivity of metal centers. researchgate.net Quinoline derivatives, with their ability to coordinate to metal ions through the nitrogen atom, have been extensively explored as ligands in various catalytic transformations. The sulfur atom in the thione group of this compound provides an additional coordination site, making it a potential bidentate N,S-ligand.

The coordination of this compound to transition metals such as palladium, ruthenium, rhodium, or iridium could generate novel organometallic complexes with unique catalytic properties. These complexes could be investigated for their efficacy in a range of catalytic reactions, including cross-coupling reactions, C-H activation, and asymmetric catalysis. The steric and electronic properties of the ligand, dictated by the trimethyl substitution pattern, would influence the stability, reactivity, and selectivity of the resulting metal complexes.

Moreover, the modular nature of the quinoline-2(1H)-thione scaffold allows for the synthesis of a library of related ligands with varying steric and electronic properties. By introducing different substituents on the quinoline ring, it is possible to fine-tune the catalytic activity of the corresponding metal complexes for specific applications. The development of chiral versions of these ligands could also open up avenues for enantioselective catalysis.

Metal CenterPotential Catalytic ApplicationLigand Features
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Bidentate N,S-coordination, tunable steric and electronic properties
Ruthenium (Ru)Metathesis, transfer hydrogenationRobust coordination, potential for redox activity
Rhodium (Rh)Hydroformylation, C-H activationChiral ligand design for asymmetric synthesis
Iridium (Ir)C-H borylation, hydrogenationStrong metal-ligand bond, high catalytic turnover

Synthesis of Complex Polycyclic Systems Incorporating the Thioquinoline Core

The development of efficient methods for the synthesis of complex polycyclic systems is a significant area of research in organic chemistry. mdpi.com The quinoline-2(1H)-thione moiety can serve as a versatile platform for the construction of intricate polycyclic architectures through various annulation strategies.

One approach involves the intramolecular cyclization of appropriately functionalized this compound derivatives. For instance, introducing a reactive side chain at the C3 or C4 position of the quinoline ring could enable a subsequent cyclization event to form a new fused ring. The thione group can also be a participant in these cyclization reactions, leading to the formation of sulfur-containing polycyclic systems.

Furthermore, the thioquinoline core can be incorporated into larger polycyclic frameworks through multi-component reactions or tandem reaction sequences. These strategies allow for the rapid assembly of complex molecules from simple starting materials in a single operation. The unique reactivity of the quinoline-2(1H)-thione nucleus can be exploited to control the outcome of these reactions and to generate novel polycyclic systems with interesting structural and electronic properties. The resulting polycyclic compounds could find applications in materials science as organic semiconductors or in medicinal chemistry as novel therapeutic agents.

Explorations in Medicinal Chemistry: Mechanisms of Action and Target Interactions

Molecular Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging, Modulation of Inflammatory Responses and Apoptosis Pathways)

No studies were found that investigated the potential of 1,4,6-Trimethylquinoline-2(1H)-thione to act as a free radical scavenger or to modulate inflammatory and apoptotic pathways.

Interrogation of Antibacterial and Antifungal Action at the Molecular Level (e.g., DNA GyrB Inhibition, CYP51ca Inhibition, Membrane Disruption)

There is no available data on the antibacterial or antifungal properties of this compound, nor any studies on its potential to inhibit targets such as DNA gyrase or CYP51, or to cause membrane disruption.

Enzyme Inhibition and Modulation Studies (e.g., Acetylcholinesterase/Butyrylcholinesterase (AChE/BChE), Kinases)

Research on the inhibitory or modulatory effects of this compound on enzymes such as acetylcholinesterase, butyrylcholinesterase, or various kinases has not been identified.

Studies on Anti-inflammatory Pathways and Cellular Signaling Modulation (e.g., NF-κB mRNA levels)

No information exists in the scientific literature regarding the impact of this compound on anti-inflammatory pathways or the modulation of cellular signaling, including its effect on NF-κB mRNA levels.

Structural Requirements for Modulating Biological Targets (Structure-Mechanism Relationships)

Without any data on its biological activity, it is not possible to delineate the structural requirements or establish structure-mechanism relationships for this compound.

Ligand-Based and Structure-Based Design Principles for Thioquinoline Derivatives

While general design principles for thioquinoline derivatives exist based on studies of other molecules in this class, their specific application to or derivation from this compound cannot be discussed due to the lack of target and activity information.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,4,6-Trimethylquinoline-2(1H)-thione, and how can purification methods optimize yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors, followed by thionation using reagents like Lawesson’s reagent or phosphorus pentasulfide. For example, analogous dihydropyrimidine-thiones are synthesized via Biginelli-like reactions with thiourea derivatives . Purification often employs recrystallization from ethanol or methanol, leveraging solubility differences, as demonstrated in the isolation of Pyrazine-2(1H)-thione crystals . Yield optimization requires precise stoichiometric control and inert atmospheric conditions.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/m) with unit cell parameters comparable to Pyrazine-2(1H)-thione (e.g., a = 5.61 Å, b = 6.44 Å, c = 7.09 Å, β ≈ 100.3°) . Key interactions include:

  • N–H⋯N hydrogen bonds (2.89–3.72 Å) forming chains along the [100] axis.
  • C–H⋯S contacts (3.71–3.79 Å) contributing to layered packing.
    Hirshfeld surface analysis quantifies these interactions, with H⋯H (24.8%), H⋯S (36.8%), and H⋯N (13.8%) contacts dominating .

Q. Which spectroscopic techniques are critical for confirming the thione tautomer in this compound?

  • Methodological Answer :

  • FT-IR : A sharp ν(S–H) absorption at ~2550 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹ distinguish the thione form from thiol tautomers.
  • NMR : ¹H NMR shows deshielded aromatic protons (δ 7.2–8.5 ppm) and absence of SH proton signals. ¹³C NMR confirms the C=S resonance at δ ~190 ppm.
  • UV-Vis : Strong π→π* transitions near 270–290 nm and n→π* transitions at 320–340 nm .

Advanced Research Questions

Q. How do computational methods like DFT align with experimental data for electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict HOMO-LUMO gaps (~3.5 eV) and electrostatic potential maps, correlating with SC-XRD bond lengths (e.g., C–S = 1.67 Å) . For Pd(II)/Pt(II) complexes, DFT optimizes geometry, revealing square-planar coordination and ligand-to-metal charge transfer bands . Discrepancies <5% between calculated and experimental UV-Vis spectra validate computational models .

Q. What in vitro assays evaluate the anticancer potential of this compound and its metal complexes?

  • Methodological Answer :

  • Cytotoxicity : MTT assays against HepG2 (liver) and MCF-7 (breast) cancer cells, with IC₅₀ values compared to cisplatin.
  • Apoptosis : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic populations.
  • DNA Interaction : Fluorescence quenching studies with ethidium bromide-intercalated DNA assess binding constants (Kb ≈ 10⁴ M⁻¹) . Thione derivatives with pyrimidine spacers show enhanced activity over pyrazoline analogs .

Q. How does the antioxidant activity of this compound compare to industrial analogs like Vanlube® RD?

  • Methodological Answer : Pressure Differential Scanning Calorimetry (PDSC) under ASTM D6168 evaluates oxidative stability (e.g., induction time at 160°C). While Vanlube® RD (a 2,2,4-trimethylquinoline polymer) acts synergistically with alkylated PANAs in lubricants, the target compound’s activity may derive from radical scavenging via sulfur lone pairs. Comparative studies require controlled OIT (Oxidation Induction Time) measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.